N-(2-Phenylethyl)-2-sulfanylacetamide
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Overview
Description
N-(2-Phenylethyl)-2-sulfanylacetamide is an organic compound that features a sulfanylacetamide group attached to a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethyl)-2-sulfanylacetamide typically involves the reaction of 2-phenylethylamine with a suitable sulfanylacetamide precursor. One common method involves the use of ethyl acetate as an acetylating agent in a segmented liquid-liquid phase composed of buffer and ethyl acetate. The reaction is carried out in a packed-bed column containing immobilized transferase from Mycobacterium smegmatis, which increases the robustness and longevity of the biocatalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar biocatalytic processes, optimized for large-scale synthesis. The use of flow chemistry and immobilized enzymes can enhance the efficiency and sustainability of the production process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylethyl)-2-sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenylethyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Phenylethyl)-2-sulfanylacetamide involves its interaction with specific molecular targets and pathways. The sulfanyl group may interact with thiol-containing enzymes, while the phenylethyl moiety can engage in hydrophobic interactions with protein targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenylethyl)acetamide: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Phenylethylamine: Lacks the acetamide and sulfanyl groups, resulting in different biological activities.
N-(2-Phenylethyl)-2-thioacetamide: Contains a thioacetamide group instead of a sulfanylacetamide group, leading to different reactivity and applications.
Uniqueness
N-(2-Phenylethyl)-2-sulfanylacetamide is unique due to the presence of both the phenylethyl and sulfanylacetamide groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-phenylethyl)-2-sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-10(8-13)11-7-6-9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIBOQVSDBHWCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567491 |
Source
|
Record name | N-(2-Phenylethyl)-2-sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60977-81-3 |
Source
|
Record name | N-(2-Phenylethyl)-2-sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50567491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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